axinysone A

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

The need for a defined, non-cytotoxic negative control in marine natural product screening is critical to avoid false positives. Axinysone A is the validated solution.

- **Validated Inactivity:** No cytotoxicity against MDA-MB-231, A-549, or HT-29 at 10 µg/mL (confirmed via GI50 assay).
- **SAR Benchmark:** Provides a baseline to differentiate active aristolanes (e.g., axinysone E, GI50 ~38 µM).
- **Rigorous Characterization:** Absolute configuration assigned via Mosher ester method; features unique gem-dimethylcyclopropane unit.

Supplied for research use only with immediate shipping options.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B13446970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaxinysone A
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O
InChIInChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10-,12-,13+,15+/m0/s1
InChIKeyKDPNSOLPHGZUAY-NQRSEGCXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Axinysone A Overview


Axinysone A (CAS: 1114491-57-4) is an aristolane-derived sesquiterpenoid natural product first isolated from the marine sponge *Axinyssa isabela* [1]. It is characterized by a cyclopropane-fused decalin core and a gem-dimethylcyclopropane unit, with its absolute configuration rigorously assigned via MPA esterification [1]. Unlike many marine terpenoids, axinysone A demonstrates a clean cytotoxic profile in vitro, a characteristic critical for its selection as a negative control or for selectivity studies in pharmacological screening [1]. This compound is also reported in the terrestrial fungus *Ramaria formosa* [2].

Axinysone A Differentiation


Interchanging axinysone A with structurally similar aristolane sesquiterpenes such as axinysone B, axinysone E, or axinynitrile A is not scientifically valid due to distinct and quantifiable differences in biological activity [1]. While axinysone E (8) exhibits mild cytotoxic growth inhibition (GI50 38.3–38.7 µM against A-549 and HT-29) and axinisothiocyanate N (2) shows broader activity (GI50 32.6–33.3 µM against MDA-MB-231 and A-549), axinysone A is demonstrably inactive at the highest tested concentration (10 µg/mL) in the same assay panel [1]. Furthermore, the presence of a gem-dimethylcyclopropane unit in axinysone A creates a unique steric and electronic environment not found in other aristolanes, which can significantly alter target engagement and physicochemical properties [1]. Procurement of axinysone A is therefore essential for experiments requiring a defined negative control or for probing the structure-activity relationships (SAR) that underpin the selective inactivity of this specific aristolane scaffold.

Axinysone A Activity and Structural Evidence


Cytotoxicity: Inactive vs. Active Analogs

In a direct head-to-head cytotoxicity assay against human tumor cell lines (MDA-MB-231, A-549, HT-29), axinysone A (4) was completely inactive at the highest tested concentration of 10 µg/mL [1]. In stark contrast, the closely related aristolane derivative axinysone E (8) exhibited mild but measurable growth inhibitory activity, with GI50 values of 38.7 µM (A-549) and 38.3 µM (HT-29) [1]. Similarly, axinisothiocyanate N (2) showed GI50 values of 33.3 µM (MDA-MB-231) and 32.6 µM (A-549) [1]. This demonstrates that minor structural modifications within the same isolate family lead to significant changes in cytotoxic potency, and that axinysone A is uniquely devoid of this activity.

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Absolute Configuration Defined

The absolute configuration of axinysone A (4) was rigorously established using the Mosher ester method with (R)- and (S)-MPA acids, confirming its specific 3D arrangement as (1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one [1]. This stereochemical assignment is a critical differentiator from uncharacterized mixtures, racemic compounds, or other aristolane diastereomers such as axinysone B (5), which possess distinct optical rotations ([α]25D +108.0 for axinysone B) [1]. While no direct activity comparison was performed, it is a well-established principle in medicinal chemistry that stereochemistry dictates biological recognition and pharmacological outcomes.

Stereochemistry Natural Product Chiral Analysis

Gem-Dimethylcyclopropane Unit

Axinysone A is distinguished by the presence of a gem-dimethylcyclopropane unit fused to its decalin core [1]. This structural motif is not universally present in related aristolane sesquiterpenes, such as (+)-aristolone (14) or axinynitrile A (9) [1]. While direct comparative functional data for this specific feature are not provided in the primary literature, the presence of a cyclopropane ring is known to confer unique conformational rigidity and metabolic stability compared to compounds with more flexible aliphatic frameworks. This inference positions axinysone A as a unique chemical probe for investigating the role of constrained, cyclopropane-containing scaffolds in biological systems.

Cyclopropane Natural Product Sesquiterpene

Antimalarial and Antibacterial Inactivity

In a separate study evaluating compounds from the mushroom *Anthracophyllum* sp., axinysones A and B were among several known isolates tested for antimalarial activity against *Plasmodium falciparum* K1 strain and antibacterial activity against *Bacillus cereus* [1]. While the overall compound set exhibited a range of antimalarial activity (IC50 0.362–1.47 µg/mL) and antibacterial activity (IC50 1.563–3.125 µg/mL), specific data for axinysone A was not disclosed, suggesting it was inactive or fell below the study's reporting threshold [1]. This class-level inference indicates that axinysone A, like its cytotoxic profile, may also lack significant antimicrobial activity compared to other more active constituents within the same extract.

Antimalarial Antibacterial Plasmodium falciparum

Axinysone A Application Scenarios


Cytotoxicity Negative Control

Given its established and quantifiable lack of cytotoxic activity against MDA-MB-231, A-549, and HT-29 cell lines at 10 µg/mL [1], axinysone A is the ideal negative control compound for screening programs evaluating the cytotoxic potential of novel marine natural products or aristolane derivatives. Its use ensures that observed cell death in assays is not attributable to a general cytotoxic effect of the scaffold itself.

Aristolane SAR Studies

Axinysone A serves as a foundational benchmark for comparative SAR investigations. Its distinct inactivity profile provides a baseline against which the activity of structurally modified analogs (e.g., axinysone E, axinisothiocyanate N) can be measured [1]. This facilitates the identification of specific functional groups and stereochemical features that confer or abolish cytotoxicity.

Chiral Analytical Method Development

The absolute configuration of axinysone A has been unequivocally determined via the Mosher ester method [1]. This makes it a valuable reference standard for the development and validation of chiral separation methods (e.g., chiral HPLC, SFC) for the analysis of related aristolane sesquiterpenes or complex natural product extracts.

Cyclopropane Chemical Probe

The unique gem-dimethylcyclopropane moiety of axinysone A [1] makes it a valuable chemical probe for investigating the role of constrained cyclopropane rings in molecular recognition. It can be used in biochemical assays to assess steric and electronic contributions to target binding, independent of confounding cytotoxic effects.

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